4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol is a chemical compound known for its unique structure and properties. It is a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 2-methoxyphenol. Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The imine group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3,4-Dichlorophenyl)imino]methyl}-2-methoxyphenol
- 4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol
- 4-{[(2-Fluorophenyl)imino]methyl}-2-methoxyphenol .
Uniqueness
4-{[(4-Chlorophenyl)imino]methyl}-2-methoxyphenol is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58285-74-8 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3 |
InChI Key |
LHBMURJBXCFTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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